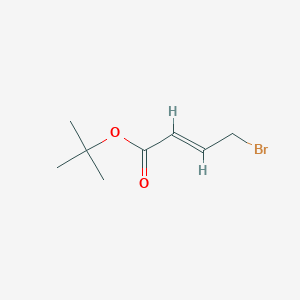

(E)-tert-Butyl 4-bromobut-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (E)-4-bromobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,6H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWISYPNGDTPOP-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86606-04-4 | |

| Record name | tert-Butyl (2E)-4-bromo-2-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086606044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-butyl (2E)-4-bromobut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl (2E)-4-bromo-2-butenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCZ9QG94B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(E)-tert-Butyl 4-bromobut-2-enoate CAS number and properties

An In-Depth Technical Guide to (E)-tert-Butyl 4-bromobut-2-enoate for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent crucial for advanced organic synthesis. With its unique combination of an α,β-unsaturated ester and an allylic bromide, this compound serves as a valuable building block in pharmaceutical development, materials science, and bioimaging. This document delves into its core properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

This compound is formally identified by the CAS Number: 86606-04-4 .[1][2] The tert-butyl ester group provides significant steric hindrance, which enhances the compound's stability and influences its reactivity in synthetic procedures.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of this reagent are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 86606-04-4 | [1][2][4] |

| Molecular Formula | C₈H₁₃BrO₂ | [1][2] |

| Molecular Weight | 221.09 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid or white crystalline powder | [1][2] |

| Melting Point | Approx. 70-75 °C (for crystalline form) | |

| Solubility | Soluble in non-polar and slightly polar organic solvents (e.g., hexanes, ethyl acetate) | |

| Storage | 2-8°C, in a tightly sealed container with desiccant, protected from light | [1] |

| SMILES | CC(C)(C)OC(=O)/C=C/CBr | [5] |

| InChI Key | GJWISYPNGDTPOP-SNAWJCMRSA-N | [5] |

Spectroscopic Profile

-

Infrared (IR) Spectroscopy: Exhibits characteristic absorption bands for the ester carbonyl group (~1750 cm⁻¹) and the C-Br bond (~500-600 cm⁻¹).

-

Mass Spectrometry: The predicted monoisotopic mass is 220.00989 Da. Key adducts for mass spectrometry analysis include [M+H]⁺ at m/z 221.01717 and [M+Na]⁺ at m/z 242.99911.[5]

Synthesis, Reactivity, and Mechanistic Insights

The synthetic utility of this compound stems from its dual reactivity. The α,β-unsaturated system is an excellent Michael acceptor, while the allylic bromide is a potent electrophile for substitution and cross-coupling reactions.

General Synthesis Protocol

The synthesis of this compound and its analogs typically involves the allylic bromination of the corresponding α,β-unsaturated ester. A common and effective method utilizes N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN).

Exemplary Protocol: Allylic Bromination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material, tert-butyl crotonate, in a suitable solvent like carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of AIBN to the solution. The use of NBS is critical as it provides a low, constant concentration of bromine, which favors allylic substitution over addition to the double bond.

-

Initiation and Reaction: Heat the mixture to reflux to initiate the radical reaction. The AIBN decomposes, generating radicals that propagate the bromination at the allylic position. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the organic phase with an aqueous solution of sodium sulfite to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the pure this compound.

A similar procedure is described for the synthesis of ethyl 4-bromo-3-methylbut-2-enoate, highlighting the general applicability of this method.[6]

Key Chemical Reactions and Applications

The strategic placement of reactive sites makes this reagent a cornerstone in constructing complex molecular architectures.

A. Michael Addition Reactions

The electrophilic β-carbon of the enoate system is highly susceptible to attack by nucleophiles. This reactivity is fundamental in forming carbon-carbon and carbon-heteroatom bonds.[7] It is particularly valuable in the design of targeted covalent inhibitors, where the α,β-unsaturated carbonyl acts as a "warhead" to form irreversible bonds with nucleophilic residues (e.g., cysteine) on target proteins.[7]

Sources

- 1. This compound CAS#: 86606-04-4 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 86606-04-4 [chemicalbook.com]

- 5. PubChemLite - Tert-butyl (2e)-4-bromobut-2-enoate (C8H13BrO2) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data (NMR, IR, MS) of (E)-tert-Butyl 4-bromobut-2-enoate

An In-Depth Technical Guide to the Spectroscopic Characterization of (E)-tert-Butyl 4-bromobut-2-enoate

Introduction

This compound (CAS No. 86606-04-4) is a valuable bifunctional molecule in organic synthesis.[1] Its structure incorporates a reactive allylic bromide, an α,β-unsaturated ester, and a sterically demanding tert-butyl group, making it a versatile intermediate for introducing complex carbon skeletons, particularly in the synthesis of pharmaceuticals and advanced materials.[1] A precise understanding of its chemical structure is paramount for its effective utilization, and this is unequivocally achieved through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide provides a comprehensive analysis of the spectroscopic data for this compound. We will delve into the causality behind experimental choices, present detailed protocols for data acquisition, and offer an expert interpretation of the spectral features. The data presented herein is based on established spectroscopic principles and predictive models, serving as a robust benchmark for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the covalent framework of this compound, providing unambiguous information about the proton and carbon environments and their connectivity.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation.[2] The following protocol ensures high-resolution spectra free from artifacts.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. This concentration is optimal for obtaining a strong signal for both ¹H and ¹³C nuclei in a reasonable timeframe.[2]

-

Solvent Selection & Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is an excellent choice for this nonpolar compound due to its high solubilizing power and the convenient location of its residual solvent peak (~7.26 ppm), which typically does not interfere with analyte signals.[2]

-

Filtration and Transfer: To ensure a homogeneous solution free of particulate matter, which can degrade spectral resolution, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1][3]

-

Instrument Setup: Insert the sample into the spectrometer. The instrument's software will first "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Subsequently, an automated or manual "shimming" process is performed to optimize the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.[2]

-

Data Acquisition: Acquire the ¹H and ¹³C spectra. A standard proton experiment may require 16 scans for a high signal-to-noise ratio, while a proton-decoupled carbon experiment will require significantly more (e.g., 1024 scans) due to the low natural abundance of the ¹³C isotope (~1.1%).[1]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | 1.49 | singlet | - | 9H | -C(CH ₃)₃ |

| b | 4.08 | doublet | 7.6 | 2H | Br-CH ₂- |

| c | 6.05 | doublet | 15.6 | 1H | =CH -CO₂tBu |

| d | 6.98 | doublet of triplets | 15.6, 7.6 | 1H | BrCH₂-CH = |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a definitive fingerprint of the molecule's proton environments.

Molecular Structure with Proton Assignments

Caption: Structure of this compound with proton labels.

-

Signal a (δ 1.49, s, 9H): This singlet integrating to nine protons is characteristic of the tert-butyl group. The nine protons are chemically equivalent and have no adjacent proton neighbors to couple with, hence they appear as a sharp singlet. Its upfield position is typical for aliphatic protons shielded from deshielding groups.

-

Signal b (δ 4.08, d, 2H): These two protons are assigned to the methylene group adjacent to the bromine atom (Br-CH ₂-). The electronegative bromine atom deshields these protons, shifting them downfield. This signal appears as a doublet because of coupling to the single vinyl proton d across three bonds.

-

Signal c (δ 6.05, d, 1H): This signal corresponds to the vinyl proton alpha to the carbonyl group. The electron-withdrawing nature of the ester carbonyl deshields this proton, but its position is upfield relative to proton d . It appears as a doublet due to coupling with proton d . The large coupling constant of 15.6 Hz is definitive proof of a trans (E) configuration across the double bond. Cis couplings are significantly smaller, typically in the 6-12 Hz range.[4]

-

Signal d (δ 6.98, dt, 1H): This is the most downfield signal, assigned to the vinyl proton beta to the carbonyl group and adjacent to the bromomethyl group. Its significant downfield shift is due to the combined deshielding effects of the adjacent double bond and the electronegative bromine atom relayed through the methylene group. The multiplicity is a doublet of triplets (dt). The large splitting (J = 15.6 Hz) arises from the trans coupling to proton c . Each of these doublet peaks is further split into a triplet by the two adjacent protons of the methylene group b (J = 7.6 Hz).

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 28.1 | CH₃ | -C(C H₃)₃ |

| 31.5 | CH₂ | Br-C H₂- |

| 81.2 | C | -C (CH₃)₃ |

| 125.5 | CH | =C H-CO₂tBu |

| 142.8 | CH | BrCH₂-C H= |

| 165.0 | C | -C =O |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, corresponding to the six unique carbon environments in the molecule.

-

Aliphatic Carbons (δ 28.1, 31.5, 81.2): The signal at δ 28.1 ppm is assigned to the three equivalent methyl carbons of the tert-butyl group. The signal at δ 31.5 ppm corresponds to the brominated methylene carbon (Br-C H₂-); its chemical shift is influenced by the attached electronegative bromine. The quaternary carbon of the tert-butyl group appears at δ 81.2 ppm, shifted downfield by the adjacent oxygen atom.

-

Alkene Carbons (δ 125.5, 142.8): The two sp² hybridized carbons of the double bond appear at δ 125.5 and 142.8 ppm. The carbon alpha to the carbonyl (at δ 125.5 ppm) is more shielded than the beta carbon (at δ 142.8 ppm), a typical pattern for α,β-unsaturated systems due to resonance effects.[5]

-

Carbonyl Carbon (δ 165.0): The most downfield signal at δ 165.0 ppm is characteristic of the ester carbonyl carbon. Its chemical shift is slightly upfield compared to a saturated ester due to conjugation with the double bond.[5]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups, providing rapid confirmation of their presence within the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.[6]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of ambient air (CO₂, H₂O) from the final sample spectrum.

-

Sample Application: Place 1-2 drops of neat this compound liquid directly onto the ATR crystal surface.[7]

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 2978-2870 | Medium | C-H stretch | tert-butyl and -CH₂- groups |

| 1720 | Strong | C=O stretch | α,β-Unsaturated Ester |

| 1655 | Medium | C=C stretch | Alkene |

| 1255, 1150 | Strong | C-O stretch | Ester |

| 980 | Strong | =C-H bend (out-of-plane) | trans-disubstituted alkene |

| 650-550 | Medium | C-Br stretch | Alkyl bromide |

Interpretation of the IR Spectrum

The IR spectrum confirms the key functional groups of the target molecule.

-

C=O Stretch (1720 cm⁻¹): The strong, sharp absorption at 1720 cm⁻¹ is the most prominent feature and is characteristic of the carbonyl stretch of the ester group. For a standard saturated ester, this peak typically appears around 1750-1735 cm⁻¹.[4] The shift to a lower wavenumber (1720 cm⁻¹) is a direct consequence of conjugation with the C=C double bond, which delocalizes electron density and weakens the C=O bond slightly.[8][9]

-

C=C Stretch (1655 cm⁻¹): The absorption at 1655 cm⁻¹ is due to the stretching of the carbon-carbon double bond. This peak is often of medium intensity in conjugated systems.

-

C-H Bending (980 cm⁻¹): A strong absorption around 980 cm⁻¹ is highly diagnostic for the out-of-plane bending of the C-H bonds on a trans-disubstituted double bond. The presence of this band provides corroborating evidence for the (E)-stereochemistry.

-

C-O Stretches (1255, 1150 cm⁻¹): Two strong bands are observed for the C-O stretching modes of the ester group, corresponding to the C(=O)-O and O-C(CH₃)₃ bonds.[4]

-

C-Br Stretch (650-550 cm⁻¹): The presence of a band in this region of the fingerprint spectrum is consistent with the C-Br stretching vibration.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar and moderately polar molecules, often yielding an intact molecular ion or a common adduct.

-

Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[10] A trace amount of formic acid can be added to promote protonation.

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions are formed.

-

Detection: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data (Positive Ion ESI)

| m/z Value | Predicted Identity | Interpretation |

| 243/245 | [M+Na]⁺ | Sodium adduct of the molecule. The characteristic ~1:1 isotopic pattern is due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). This is often the base peak in ESI-MS. |

| 221/223 | [M+H]⁺ | Protonated molecular ion. The isotopic pattern confirms the presence of one bromine atom. |

| 165/167 | [M - C₄H₈ + H]⁺ or [M - 56 + H]⁺ | Loss of isobutylene (56 Da) from the tert-butyl group via a rearrangement, a very common fragmentation pathway for tert-butyl esters. The resulting species is 4-bromobut-2-enoic acid.[11] |

| 143 | [M - Br]⁺ | Loss of a bromine radical (79/81 Da) from the molecular ion. This results in a carbocation. The isotopic pattern would be absent for this fragment. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation, a highly stable carbocation. This is a hallmark fragment for any compound containing a tert-butyl group and is often observed as a prominent peak.[12] |

Interpretation of the Mass Spectrum

The mass spectrum serves to confirm the molecular weight and structural motifs.

-

Molecular Ion Region: The most critical observation is the pair of peaks at m/z 221 and 223 (for [M+H]⁺) or 243 and 245 (for [M+Na]⁺). Their nearly equal intensity is the definitive signature of a molecule containing a single bromine atom, arising from the natural abundance of its isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This confirms the molecular formula C₈H₁₃BrO₂ (MW = 221.09 g/mol ).

-

Key Fragmentation Pathways: The fragmentation pattern is highly informative.

-

Loss of Isobutylene: The most characteristic fragmentation for a tert-butyl ester is the loss of isobutylene (C₄H₈, 56 Da) to form a protonated carboxylic acid. The observation of a peak cluster at m/z 165/167 strongly supports the presence of the tert-butyl ester moiety.[11]

-

Formation of tert-Butyl Cation: The peak at m/z 57, corresponding to the [C(CH₃)₃]⁺ cation, is exceptionally stable and provides unambiguous evidence for the tert-butyl group.[12]

-

Loss of Bromine: Cleavage of the C-Br bond can lead to a fragment at m/z 143, corresponding to the loss of the bromine atom.

-

Conclusion

The combined application of NMR, IR, and MS provides a complete and validated structural characterization of this compound. ¹H NMR confirms the (E)-stereochemistry through the large vinyl coupling constant and maps the proton connectivity. ¹³C NMR verifies the six unique carbon environments. IR spectroscopy identifies the key α,β-unsaturated ester and alkyl bromide functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine) and reveals characteristic fragmentation patterns consistent with the tert-butyl ester structure. This comprehensive spectroscopic dataset serves as an essential reference for any researcher utilizing this versatile chemical intermediate.

References

-

University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

Walton, W. L., & Hughes, R. B. (1957). Infrared Spectra of α,β-Unsaturated Esters. Journal of the American Chemical Society. Retrieved from [Link]

-

Books. (2022). CHAPTER 9: α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

-

University of Liverpool. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Retrieved from [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

Rutgers University. (n.d.). Electrospray Ionization (ESI) Instructions. Department of Chemistry & Chemical Biology. Retrieved from [Link]

-

Columbia University. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Weniger, K., et al. (1997). Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. European Journal of Mass Spectrometry. Retrieved from [Link]

-

Duke University. (n.d.). Coupling constants. Duke NMR Center. Retrieved from [Link]

-

Mills, A. A., & Bdeir, S. (2013). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

Sources

- 1. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. sites.bu.edu [sites.bu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. organomation.com [organomation.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. [PDF] Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene | Semantic Scholar [semanticscholar.org]

Literature review of (E)-tert-Butyl 4-bromobut-2-enoate applications

An In-Depth Technical Guide to the Applications of (E)-tert-Butyl 4-bromobut-2-enoate

Introduction: A Versatile Bifunctional Reagent in Modern Synthesis

This compound is a specialized chemical intermediate that has garnered significant attention from researchers in organic synthesis, medicinal chemistry, and materials science. Its value lies in its bifunctional nature, incorporating both a reactive α,β-unsaturated ester (a Michael acceptor) and an allylic bromide capable of nucleophilic substitution. This unique combination allows for a diverse range of chemical transformations, making it a powerful building block for constructing complex molecular architectures. The bulky tert-butyl ester group also provides steric protection and can be selectively cleaved under specific acidic conditions, adding another layer of synthetic utility. This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and key applications, offering field-proven insights for development professionals.

Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. This compound is typically a white crystalline powder or a colorless to light yellow liquid, soluble in common non-polar and slightly polar organic solvents.[1][2]

| Property | Value | Source(s) |

| CAS Number | 86606-04-4 | [2] |

| Molecular Formula | C₈H₁₃BrO₂ | [1][2] |

| Molecular Weight | 221.09 g/mol | [2][3] |

| Appearance | White crystalline powder or Colorless to light yellow liquid | [1][2] |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8°C, in a tightly sealed container with desiccant, protected from light | [2] |

| SMILES | BrC/C=C/C(=O)OC(C)(C)C |

Safety and Handling

This compound is classified as a hazardous substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation.

Core Chemical Reactivity: A Duality of Function

The synthetic versatility of this compound stems from its two primary reactive sites. The choice of reaction conditions and nucleophile determines which site is engaged, allowing for precise control over the synthetic outcome.

-

Michael Acceptor: The electron-withdrawing ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic. This allows the molecule to act as a Michael acceptor, undergoing conjugate addition reactions with soft nucleophiles.[4] This reaction is fundamental for forming new carbon-carbon or carbon-heteroatom bonds at the β-position.

-

Nucleophilic Substitution Site: The bromine atom is attached to an allylic carbon, making it an excellent leaving group in nucleophilic substitution reactions (typically Sₙ2 or Sₙ2'). Harder nucleophiles or conditions favoring substitution will target this site, allowing for the introduction of a wide array of functional groups.[4]

Caption: Dual reactivity of this compound.

Applications in Pharmaceutical Synthesis

The primary application of this reagent is as a key intermediate in the synthesis of pharmaceuticals and biologically active molecules.[4]

Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

Biaryl structures are privileged motifs in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a crucial building block for these structures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In this context, the vinyl bromide moiety provides a handle for coupling with a boronic acid or ester, constructing the biaryl linkage with high efficiency and stereochemical control.

-

Causality: The choice of a vinyl bromide is deliberate. It is sufficiently reactive for oxidative addition to the palladium(0) catalyst but is generally more stable and less expensive than the corresponding iodide or triflate. The (E)-geometry of the double bond is typically retained throughout the catalytic cycle, ensuring stereochemical fidelity in the final product.

Caption: Simplified Suzuki-Miyaura coupling workflow.

Construction of Heterocyclic Compounds

The reagent's bifunctionality is elegantly exploited in cyclization reactions to form various heterocyclic systems, which are core components of many drugs. For instance, it has been used as a precursor for synthesizing tetrahydroquinolines, a class of heterocycles known for a wide range of biological activities.[4] The reaction sequence often involves an initial nucleophilic substitution followed by an intramolecular Michael addition, or vice versa, to construct the ring system.

Applications in Materials Science and Biotechnology

Beyond pharmaceuticals, this compound has found utility in the development of advanced functional materials and biochemical tools.

Monomer for Flame-Retardant Polymers

In materials science, it can function as a monomer or co-monomer in polymerization reactions. It has been incorporated into polyurethane foams to enhance their thermal stability and flame retardancy.

-

Mechanism of Action: The bromine atom in the monomer unit acts as a radical trap during combustion. At high temperatures, the relatively weak carbon-bromine bond cleaves, releasing bromine radicals. These radicals interrupt the gas-phase radical chain reactions of combustion, effectively quenching the flame and improving the material's safety profile.

Reagent for Bioimaging Probes

The compound is also used in the development of fluorescent probes for bioimaging applications. The ester functionality provides a convenient attachment point for conjugation to biomolecules.

-

Experimental Rationale: The tert-butyl ester can be selectively hydrolyzed by cellular esterases. This enzymatic cleavage can be designed to trigger a change in the molecule's fluorescence (e.g., activation or a spectral shift), allowing for real-time imaging of enzymatic activity within living cells. This "pro-fluorophore" strategy is a powerful tool in chemical biology.

Detailed Experimental Protocols

The following protocols are representative of the common transformations involving this compound.

Protocol 1: Representative Synthesis via Allylic Bromination

This protocol is adapted from a similar procedure for the synthesis of ethyl 4-bromo-3-methylbut-2-enoate and illustrates a common method for producing such reagents.[5]

Materials:

-

tert-Butyl crotonate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium sulfite

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of tert-butyl crotonate (1.0 eq) in anhydrous CCl₄, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

-

Heat the reaction mixture under reflux for 3-4 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the precipitate with a small amount of fresh CCl₄ or chloroform.

-

Combine the organic filtrates and wash sequentially with saturated aqueous sodium sulfite and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

-

In a round-bottom flask, combine this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent mixture, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to obtain the desired coupled product.

Conclusion

This compound is a high-value, versatile reagent whose utility spans multiple scientific disciplines. Its well-defined and predictable reactivity at two distinct sites—the Michael acceptor and the allylic bromide—provides chemists with a powerful tool for molecular construction. From creating the core scaffolds of next-generation pharmaceuticals to imparting critical safety features in advanced polymers and enabling sophisticated bioimaging techniques, this compound demonstrates the profound impact that a well-designed chemical building block can have on innovation and development. Proper understanding of its properties, reactivity, and handling is essential for unlocking its full potential in research and industrial applications.

References

-

Ooi, T., Maruoka, K., & Yamamoto, H. (1995). REARRANGEMENT OF trans-STILBENE OXIDE TO DIPHENYLACETALDEHYDE WITH CATALYTIC METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses, 72, 95. DOI: 10.15227/orgsyn.072.0095. Available at: [Link]

-

tert-butyl bromoacetate. Organic Syntheses Procedure. Available at: [Link]

-

tert-Butyl 4-bromobutanoate. PubChem. Available at: [Link]

-

Al-Qahtani, M. H. (2018). Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. ResearchGate. Available at: [Link]

-

Chen, X., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Semantic Scholar. Available at: [Link]

-

Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. Available at: [Link]

-

Ibrar, A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(23), 5693. Available at: [Link]

-

TERT-BUTYL (2E)-4-BROMO-2-BUTENOATE. GSRS. Available at: [Link]

-

Various Authors. (2023). Structures of some biologically active natural compounds and synthetic derivatives. Semantic Scholar. Available at: [Link]

-

Paun, C., et al. (2023). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. RSC Medicinal Chemistry, 14(10), 1965-1974. Available at: [Link]

-

SID 505889916 - tert-Butyl 4-bromobutanoate. PubChem. Available at: [Link]

-

Chen, X., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(2), 346. Available at: [Link]

-

Chen, X., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to (E)-tert-Butyl 4-bromobut-2-enoate as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic construction of complex molecular architectures with high efficiency and stereocontrol is paramount. Among the vast arsenal of synthetic methodologies, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. This guide delves into the chemistry of a particularly versatile and powerful bifunctional reagent: (E)-tert-Butyl 4-bromobut-2-enoate .

With its unique structural combination of an α,β-unsaturated ester and a reactive γ-bromo substituent, this compound serves as a highly valuable building block, particularly for the synthesis of heterocyclic scaffolds prevalent in numerous pharmaceuticals and natural products. This guide will provide an in-depth exploration of its role as a Michael acceptor, detailing the underlying mechanistic principles, providing field-proven experimental protocols, and highlighting its applications in contemporary drug discovery and development.

Core Reactivity: The Michael Acceptor Manifold and Tandem Cyclization Potential

This compound is a colorless to light yellow liquid with a molecular weight of 221.09 g/mol . For optimal stability, it should be stored at 2-8°C.[1] Its reactivity is dominated by the electrophilic nature of the β-carbon in the α,β-unsaturated ester system, making it an excellent Michael acceptor.

The Michael addition is a nucleophilic 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2][3] The electron-withdrawing nature of the ester group in this compound polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to attack by a wide range of soft nucleophiles.

What elevates this compound from a simple Michael acceptor to a strategic linchpin in complex synthesis is the presence of the bromine atom at the γ-position. This unique feature enables a powerful tandem reaction sequence: an initial intermolecular Michael addition followed by an intramolecular SN2 reaction. This cascade process allows for the rapid and often stereoselective construction of five- and six-membered rings, which are core structures in many biologically active molecules.

Mechanistic Insights

The general mechanism proceeds in two key stages:

-

Michael Addition: A nucleophile attacks the electrophilic β-carbon of the butenoate, leading to the formation of a resonance-stabilized enolate intermediate.

-

Intramolecular Alkylation: The newly formed enolate, or a deprotonated heteroatom from the nucleophile, then acts as an internal nucleophile, displacing the bromide ion at the γ-position to forge a new cyclic structure.

Synthetic Applications & Methodologies

The dual reactivity of this compound makes it a versatile substrate for reactions with a variety of nucleophiles.

Aza-Michael Additions: Synthesis of Nitrogen Heterocycles

The reaction of this compound with primary or secondary amines, known as the aza-Michael addition, provides a direct route to substituted pyrrolidines and piperidines. These structural motifs are prevalent in a vast number of pharmaceuticals. The reaction typically proceeds via an initial conjugate addition of the amine to the β-carbon, followed by an intramolecular N-alkylation to form the heterocyclic ring.

Experimental Protocol: Synthesis of Substituted Pyrrolidines via Aza-Michael Addition

This protocol describes a general procedure for the synthesis of a substituted pyrrolidine from the reaction of an aniline derivative with this compound.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for column chromatography).

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the substituted aniline and anhydrous acetonitrile.

-

Add triethylamine to the solution and stir for 10 minutes at room temperature.

-

Add this compound dropwise to the reaction mixture.

-

Heat the reaction to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired substituted pyrrolidine.

Thia-Michael Additions: Access to Sulfur-Containing Scaffolds

The addition of thiols to this compound, or the thia-Michael addition, is a highly efficient reaction that can be catalyzed by a weak base. This reaction provides access to sulfur-containing heterocycles and other valuable organosulfur compounds.

Experimental Protocol: Synthesis of Thio-Substituted Butanoates

This protocol outlines a general procedure for the thia-Michael addition of a thiol to this compound.

Materials:

-

This compound (1.0 eq)

-

Thiol (e.g., thiophenol) (1.1 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification reagents.

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound and the thiol in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Add DBU dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Carbon-Michael Additions: Formation of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds via Michael addition to this compound can be achieved using various carbon nucleophiles. Organocuprates (Gilman reagents) are particularly effective for 1,4-additions to α,β-unsaturated systems. Alternatively, stabilized carbanions, such as those derived from malonic esters or β-ketoesters, can be employed.

Experimental Protocol: Organocuprate Addition

This protocol provides a general method for the conjugate addition of a Gilman reagent to this compound.

Materials:

-

Copper(I) Iodide (CuI) (1.0 eq)

-

Organolithium reagent (e.g., n-butyllithium) (2.0 eq)

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flasks and syringes for handling air-sensitive reagents

-

Inert atmosphere (Argon)

-

Standard workup and purification reagents.

Procedure:

-

To a dry Schlenk flask under argon, add CuI and anhydrous THF.

-

Cool the suspension to -78°C (dry ice/acetone bath).

-

Slowly add the organolithium reagent dropwise and stir for 30 minutes at -78°C to form the Gilman reagent.

-

In a separate Schlenk flask, dissolve this compound in anhydrous THF and cool to -78°C.

-

Transfer the solution of the Michael acceptor to the Gilman reagent via cannula.

-

Stir the reaction mixture at -78°C and monitor by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Data Presentation: Summary of Michael Addition Reactions

| Nucleophile (Example) | Base/Catalyst | Solvent | Temperature (°C) | Product Type |

| Aniline | Et₃N | Acetonitrile | Reflux | Substituted Pyrrolidine |

| Thiophenol | DBU | DCM | 0 to rt | Thio-substituted Butanoate |

| n-Bu₂CuLi | - | THF | -78 | Alkylated Butanoate |

Applications in Drug Discovery and Natural Product Synthesis

The synthetic utility of this compound is underscored by its application in the synthesis of complex and biologically relevant molecules.

-

Synthesis of Piperidine Scaffolds: Substituted piperidines are a common feature in many approved drugs due to their favorable pharmacokinetic properties. The tandem aza-Michael addition-alkylation provides a convergent and efficient route to these important heterocycles. For example, this methodology can be adapted for the synthesis of precursors to σ1 receptor ligands, which have potential applications in treating neurological disorders.

-

Construction of Pyrrolidine-Containing Bioactives: The pyrrolidine ring is another privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic drugs. The reaction of this compound with primary amines offers a straightforward entry to functionalized pyrrolidines, which can be further elaborated into more complex targets.

Conclusion

This compound is a powerful and versatile synthetic intermediate that offers researchers in drug development and organic synthesis a reliable tool for the construction of complex molecular architectures. Its capacity to act as a Michael acceptor in tandem with an intramolecular alkylation provides an elegant and efficient strategy for the synthesis of valuable heterocyclic scaffolds. The methodologies outlined in this guide, supported by detailed protocols, aim to empower scientists to leverage the full potential of this remarkable reagent in their synthetic endeavors.

References

-

Michael Addition - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

-

The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved January 14, 2026, from [Link]

Sources

Understanding the electrophilicity of (E)-tert-Butyl 4-bromobut-2-enoate

An In-Depth Technical Guide to the Electrophilicity and Synthetic Utility of (E)-tert-Butyl 4-bromobut-2-enoate

Abstract

This compound is a bifunctional organic compound of significant interest to researchers and drug development professionals. Its value lies in a precisely arranged set of functional groups that create a versatile and tunable reactivity profile. This guide provides a detailed examination of the electronic structure that governs its electrophilicity, focusing on its behavior as an α,β-unsaturated ester. We will explore its primary reaction pathways, particularly the Michael (conjugate) addition, and contrast them with other potential transformations. The strategic role of the tert-butyl ester and the allylic bromide in modulating reactivity and enabling complex molecular construction is also analyzed. This document serves as a comprehensive resource, complete with mechanistic diagrams and representative protocols, for scientists leveraging this reagent in advanced organic synthesis.

Introduction: A Multifaceted Synthetic Building Block

In the landscape of organic synthesis, reagents that offer multiple, predictable sites of reactivity are invaluable. This compound is a prime example of such a molecule. It is classified as an α,β-unsaturated ester with an allylic bromide, a combination that presents chemists with several strategic options for carbon-carbon and carbon-heteroatom bond formation.[1] Its applications are diverse, ranging from the synthesis of heterocyclic compounds and functionalized alkenes to its use as a key intermediate in the construction of biaryl scaffolds for pharmaceuticals via cross-coupling reactions.[1] Understanding the fundamental principles of its electrophilicity is paramount to unlocking its full synthetic potential.

Physicochemical Properties

A clear understanding of a reagent's physical properties is essential for its safe and effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃BrO₂ | |

| Molecular Weight | 221.09 g/mol | [2][3] |

| CAS Number | 86606-04-4 | |

| Appearance | Colorless to light yellow liquid or white crystalline powder | [3] |

| Storage Temperature | 2-8 °C, protected from light | [4] |

| Solubility | Soluble in non-polar and slightly polar organic solvents (e.g., hexanes, ethyl acetate) |

The Electronic Landscape: Understanding Electrophilicity

The reactivity of this compound is a direct consequence of its electronic architecture. The molecule contains a conjugated system where the C=C double bond is in conjugation with the C=O bond of the ester. This arrangement leads to electron delocalization across the O=C-C=C framework, creating two primary electrophilic sites.[5]

Resonance theory provides a clear illustration of this phenomenon. The electron-withdrawing nature of the carbonyl oxygen pulls electron density away from the conjugated system, creating a partial positive charge on both the carbonyl carbon (C1) and, significantly, the β-carbon (C3).[6]

This electronic distribution means the molecule can be attacked by nucleophiles at two positions:

-

The Carbonyl Carbon (C1): A "hard" electrophilic center. Attack here is known as direct or 1,2-addition.

-

The β-Carbon (C3): A "soft" electrophilic center. Attack at this position is termed conjugate or 1,4-addition, commonly known as the Michael addition.[6][7]

Reactivity Profile: A Tale of Two Electrophilic Centers

The preferred reaction pathway depends heavily on the nature of the nucleophile, a concept well-explained by Hard and Soft Acid and Base (HSAB) theory.[8]

Dominant Pathway: Michael (Conjugate) Addition

For this compound, the most synthetically useful and common reaction is the Michael addition.[1] This pathway is favored by "soft" nucleophiles, which have polarizable, diffuse orbitals that overlap more effectively with the soft β-carbon.[8]

Common Soft Nucleophiles Include:

-

Enolates (from malonates, ketones, etc.)[7]

-

Organocuprates (Gilman reagents)

-

Thiols and Thiolates[5]

-

Amines[5]

-

Enamines[8]

The reaction proceeds via a two-step mechanism: nucleophilic attack on the β-carbon to form a resonance-stabilized enolate intermediate, followed by protonation (typically during workup) to yield the final 1,4-adduct.[9]

Competing Pathways: 1,2-Addition and Sₙ2' Substitution

While conjugate addition is dominant, other pathways are mechanistically possible.

Sources

- 1. Buy this compound | 86606-04-4 [smolecule.com]

- 2. This compound CAS#: 86606-04-4 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 86606-04-4|this compound|BLD Pharm [bldpharm.com]

- 5. jove.com [jove.com]

- 6. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile of (E)-tert-Butyl 4-bromobut-2-enoate in Common Organic Solvents: A Methodical Approach to Empirical Determination and Predictive Analysis

An In-Depth Technical Guide

Abstract: (E)-tert-Butyl 4-bromobut-2-enoate is a key building block in organic synthesis, valued for its bifunctional nature which allows for diverse chemical transformations. Its utility in process chemistry and drug development is, however, fundamentally linked to its solubility in various organic solvents. An optimal solvent system is critical for reaction kinetics, purification, and formulation. This technical guide addresses the notable gap in publicly available, comprehensive solubility data for this compound. Instead of merely presenting data, this document provides a robust framework for researchers to empirically determine the solubility profile of this compound. It combines theoretical principles of solubility with a detailed, step-by-step experimental protocol, enabling scientific teams to generate reliable and reproducible solubility data tailored to their specific laboratory conditions and process needs. The methodologies outlined herein are designed to be self-validating, ensuring the highest level of scientific integrity.

Theoretical Framework: Predicting Solubility

Before embarking on empirical testing, a theoretical analysis based on molecular structure can provide a strong predictive foundation for solvent selection. The principle of "like dissolves like" is the cornerstone of this analysis, where the polarity and hydrogen bonding capabilities of the solute are matched with those of the solvent.

This compound possesses several key structural features that dictate its solubility:

-

Ester Group (-COO-): This functional group introduces polarity and potential for dipole-dipole interactions.

-

tert-Butyl Group (-C(CH₃)₃): A bulky, nonpolar alkyl group that contributes to steric hindrance and enhances solubility in nonpolar solvents.

-

Bromo-alkene Moiety (-CH=CH-CH₂Br): The carbon-bromine bond is polar, and the double bond offers π-electrons for potential interactions.

Based on this structure, we can predict a solubility profile that favors solvents of intermediate to low polarity. High polarity protic solvents like water are expected to be poor solvents due to the compound's significant nonpolar character.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through the isothermal saturation method. This technique involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Reagents

-

Solute: this compound (purity ≥98%)

-

Solvents: A selection of analytical grade organic solvents covering a range of polarities (e.g., Heptane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Methanol).

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Vials with Teflon-lined screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

-

Experimental Workflow

The following diagram outlines the systematic workflow for the isothermal saturation method.

Caption: Isothermal Saturation Experimental Workflow.

Step-by-Step Protocol

-

Preparation: To a series of vials, add a known volume (e.g., 2.0 mL) of each selected organic solvent. Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains. The excess is critical to guarantee that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in an isothermal shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solids to settle for at least 2 hours at the same constant temperature. To ensure complete removal of solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Sampling and Dilution: Carefully draw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any fine particulates that could artificially inflate the solubility measurement. Accurately dilute a known mass or volume of the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring its concentration within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). The concentration of the solute in the diluted sample is determined by comparing its response to a multi-point calibration curve prepared from standards of known concentration.

-

Calculation: The solubility (S) is then calculated using the following formula, accounting for the dilution factor:

S (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

Data Presentation and Interpretation

The empirically determined solubility data should be compiled into a clear and organized table. This allows for easy comparison of solubility across different solvent classes.

Table 1: Predicted and Empirical Solubility of this compound at 25°C

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Empirical Solubility (mg/mL) |

| Nonpolar | Heptane | 0.1 | Low | [Data to be determined] |

| Aromatic | Toluene | 2.4 | High | [Data to be determined] |

| Halogenated | Dichloromethane | 3.1 | Very High | [Data to be determined] |

| Ester | Ethyl Acetate | 4.4 | Very High | [Data to be determined] |

| Ketone | Acetone | 5.1 | High | [Data to be determined] |

| Nitrile | Acetonitrile | 5.8 | Moderate | [Data to be determined] |

| Alcohol | Isopropanol | 3.9 | Moderate | [Data to be determined] |

| Alcohol | Methanol | 5.1 | Low-Moderate | [Data to be determined] |

Conclusion

References

-

OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. Source: Organisation for Economic Co-operation and Development. [Link]

-

"General introduction to solubility" in IUPAC-NIST Solubility Data Series. Source: International Union of Pure and Applied Chemistry. [Link]

-

"Development of a Standardized Shake-Flask Method for the Determination of Aqueous Solubility." Source: The AAPS Journal. [Link]

Methodological & Application

Protocol for Suzuki-Miyaura Coupling: Synthesis of Functionalized Dienoates using (E)-tert-Butyl 4-bromobut-2-enoate

An Application Note and Protocol from the Senior Application Scientist

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility, functional group tolerance, and relatively mild conditions.[1][2] First reported in 1979, this palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudo-halides, a transformation that earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry.[3] Its power is particularly evident in the construction of C(sp²)–C(sp²) linkages, which are foundational to a vast array of pharmaceuticals, agrochemicals, and advanced materials.[4]

This application note provides a detailed protocol for the coupling of (E)-tert-Butyl 4-bromobut-2-enoate, a versatile vinyl halide building block. The α,β-unsaturated ester motif is a privileged scaffold, and its further functionalization via Suzuki-Miyaura coupling opens a direct and stereospecific pathway to conjugated dienoates and other valuable synthetic intermediates.[5] We will delve into the mechanistic rationale behind the protocol, offer guidance for optimization, and provide troubleshooting insights to empower researchers in achieving successful outcomes.

The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3] The generally accepted mechanism involves three key steps, each critical for the reaction's success.[6][7]

-

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (in this case, the vinyl bromide) to a coordinatively unsaturated Pd(0) complex. This step forms a square-planar Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl, a direct consequence of the carbon-halogen bond strength.[5][8] For vinyl bromides like our substrate, this step is typically efficient, especially with the aid of electron-rich, bulky phosphine ligands that promote the reaction.[7]

-

Transmetalation: This is the defining step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the organoboron species must be activated by a base.[9] The base coordinates to the boron atom, forming a more nucleophilic boronate "ate" complex, which readily undergoes ligand exchange with the halide on the Pd(II) center. The choice of base is therefore not arbitrary; it must be strong enough to activate the boronic acid but compatible with other functional groups in the molecule, such as the tert-butyl ester in our substrate.

-

Reductive Elimination: In the final step, the two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general starting point for the coupling of this compound with various aryl- or vinylboronic acids. Optimization may be necessary depending on the specific boronic acid used. A similar protocol has proven effective for the analogous methyl ester.[10]

Materials and Equipment

-

This compound (1.0 equiv)

-

Aryl- or Vinylboronic Acid (1.2–1.5 equiv)

-

Palladium Catalyst: e.g., Pd(PPh₃)₄ (2–5 mol%) OR Pd(OAc)₂ (2 mol%) with a suitable ligand like XPhos (4 mol%)

-

Base: Anhydrous K₃PO₄ or K₂CO₃ (2.0–3.0 equiv)

-

Solvent: Anhydrous, degassed 1,4-dioxane or Toluene, with degassed water (e.g., 4:1 or 5:1 ratio)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen) with manifold (Schlenk line)

-

Syringes and needles for liquid transfer

-

Heating mantle or oil bath with temperature control

-

TLC plates (e.g., silica gel 60 F₂₅₄) for reaction monitoring

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Scientist's Insight: Adding the solid reagents first allows for efficient removal of atmospheric oxygen from the vessel. Using a pre-catalyst like Pd(OAc)₂ with a specific ligand like XPhos can offer greater control and activity for challenging substrates compared to the all-in-one Pd(PPh₃)₄.[11]

-

-

Degassing the Vessel: Securely cap the flask with a rubber septum. Evacuate the flask under high vacuum for 2-5 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.

-

Scientist's Insight: This step is absolutely critical. Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive palladium black, which is a common cause of reaction failure.[12]

-

-

Solvent Addition: Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask. The total solvent volume should be sufficient to create a solution concentration of approximately 0.1–0.2 M with respect to the limiting reagent.

-

Reaction Execution: Lower the flask into a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80–100 °C).

-

Scientist's Insight: Vigorous stirring is important, especially in biphasic systems, to ensure adequate mixing and mass transfer between the organic and aqueous phases.

-

-

Reaction Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS). A typical reaction time is 2–16 hours.

-

Scientist's Insight: When using TLC, co-spot the reaction mixture with the starting vinyl bromide to accurately track its disappearance. The product is expected to have a different Rf value.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Scientist's Insight: The aqueous wash removes the inorganic base and boron byproducts. The brine wash helps to break any emulsions and begins the drying process.

-

-

Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Optimization and Parameter Guidance

The success of a Suzuki-Miyaura coupling can be highly dependent on the specific substrates. The following table provides a starting point for optimization.

| Parameter | Recommended Starting Point | Rationale & Optimization Guidance |

| Catalyst | Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂/XPhos (2/4 mol%) | For electron-deficient or sterically hindered boronic acids, more active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) may be required to facilitate oxidative addition.[7] |

| Base | K₃PO₄ (2 equiv) or K₂CO₃ (3 equiv) | K₃PO₄ is a moderately strong base effective for many couplings. Weaker bases like K₂CO₃ or Cs₂CO₃ can also be effective. Strong bases like NaOH should be used with caution due to the risk of hydrolyzing the tert-butyl ester.[7][9] |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | The choice of solvent can influence reaction rates. Toluene, THF, and DMF are also common.[5] The amount of water can be tuned; sometimes completely anhydrous conditions with an organic-soluble base are necessary. |

| Temperature | 80–100 °C | Most couplings with vinyl bromides require heating. However, highly active catalyst systems may allow for lower temperatures, which can improve functional group tolerance.[9] |

| Boron Reagent | Boronic Acid (1.2 equiv) | Boronic acids are prone to degradation via protodeboronation.[12] If this is an issue, more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts can be used, which often exhibit enhanced stability.[16][17] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Impure reagents (especially boronic acid).3. Insufficiently active catalyst/ligand for the substrate.4. Insufficiently strong base. | 1. Ensure rigorous degassing of the vessel and solvents.[12]2. Use fresh, high-purity boronic acid or switch to a more stable boronate ester.[12]3. Screen different ligands (e.g., Buchwald-type ligands) or pre-catalysts.[7]4. Try a stronger base (e.g., Cs₂CO₃) or increase equivalents. |

| Homocoupling of Boronic Acid | Presence of excess Pd(II) species, often from oxygen contamination.[3] | Improve degassing techniques. Ensure the Pd(0) source is of high quality. |

| Protodeboronation | The boronic acid is unstable under the reaction conditions (hydrolysis). | Switch to a more robust boronate ester (pinacol, MIDA) or a potassium trifluoroborate salt.[16] Minimize water content if possible. |

| Hydrolysis of Ester | Base is too strong or reaction time/temperature is excessive. | Use a milder base (e.g., K₂CO₃). Reduce reaction temperature or time once the starting material is consumed. |

Safety and Handling Precautions

-

Palladium Catalysts: Many palladium catalysts, particularly Pd/C, can be pyrophoric, especially after use when saturated with hydrogen (though not used here) or when finely divided and dry.[18][19] Handle all palladium catalysts in an inert atmosphere.[20]

-

Solvents: 1,4-Dioxane and THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free solvents from a new bottle. These solvents are also flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

Reagents: Organoboron compounds and organic halides should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

-

General: All operations should be conducted in a well-ventilated chemical fume hood.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Li, J., et al. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry. Retrieved from [Link]

- Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.

-

Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE. Retrieved from [Link]

-

ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry. Retrieved from [Link]

-

University of California. (n.d.). LCSS: PALLADIUM ON CARBON. Retrieved from [Link]

-

UW-Madison Chemistry. (2016). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

-

Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Knowledge Based Problem Solving. Retrieved from [Link]

-

ResearchGate. (2015). Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors. Retrieved from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. catalysis-consulting.com [catalysis-consulting.com]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 19. chem.wisc.edu [chem.wisc.edu]

- 20. honrel.com [honrel.com]

Experimental setup for Michael addition with (E)-tert-Butyl 4-bromobut-2-enoate.

Application Note & Protocol

Topic: Experimental Setup for Michael Addition with (E)-tert-Butyl 4-bromobut-2-enoate

Abstract

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis, prized for its efficiency and broad applicability.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing a Michael addition using this compound as a versatile Michael acceptor. This substrate is particularly valuable as it incorporates both an electrophilic alkene for conjugate addition and a reactive bromo-substituent for subsequent functionalization.[3] We will delve into the mechanistic principles, provide a detailed step-by-step protocol for a representative thia-Michael addition, discuss key optimization parameters, and outline necessary safety precautions. The aim is to equip researchers with the foundational knowledge and practical insights required to successfully implement and adapt this reaction for the synthesis of complex molecular architectures.

Reaction Principle and Mechanism

The Michael addition involves the nucleophilic attack on the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor.[4][5][6] The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate a nucleophile (e.g., an enolate or thiolate).[1][4] This nucleophile then adds to the electron-deficient β-carbon of the Michael acceptor. The resulting intermediate is a resonance-stabilized enolate, which is subsequently protonated during workup to yield the final 1,4-adduct.[1][7]

The use of "soft" nucleophiles, such as thiolates, enamines, and organocuprates, generally favors the desired 1,4-conjugate addition over the alternative 1,2-addition (direct attack at the carbonyl carbon).[8] The thia-Michael addition, employing a thiol as the nucleophile, is particularly efficient due to the high nucleophilicity of the corresponding thiolate.[9][10]

Diagram 1: General Mechanism of a Base-Catalyzed Thia-Michael Addition

Caption: Base-catalyzed mechanism of thia-Michael addition.

Detailed Experimental Protocol: Thia-Michael Addition

This protocol describes a representative procedure for the addition of a thiol (e.g., thiophenol) to this compound.

Materials and Equipment

-

Reagents:

-

This compound (CAS: 86606-04-4)[11]

-

Thiophenol (or other thiol of choice)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) as base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-